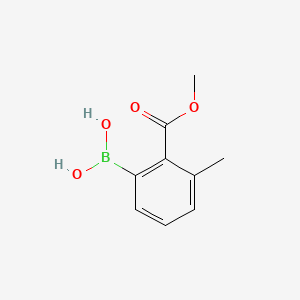

2-Methoxycarbonyl-3-methylphenylboronic acid

Übersicht

Beschreibung

2-Methoxycarbonyl-3-methylphenylboronic acid is an organoboron compound with the molecular formula C9H11BO4. It is a boronic acid derivative that features a methoxycarbonyl group and a methyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycarbonyl-3-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxycarbonyl-3-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxycarbonyl-3-methylphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd).

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Protodeboronation: Hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 2-Methoxycarbonyl-3-methylphenylboronic acid typically involves the reaction of appropriate precursors under controlled conditions. For instance, a study reported a yield of 71.2% using sodium periodate and ammonium acetate in a solvent mixture of acetone and water at room temperature for 16 hours . The compound can be characterized using techniques such as NMR spectroscopy, which confirms the presence of specific functional groups and structural integrity.

Suzuki-Miyaura Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura coupling reaction. This method facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. For example, it has been used to synthesize various N-aryl-3-formyl-2-quinolone derivatives through copper-catalyzed reactions . The versatility of this coupling reaction makes it invaluable in pharmaceutical chemistry for developing new drug candidates.

Synthesis of Biologically Active Compounds

This compound serves as a reactant for synthesizing several biologically active molecules:

- Inhibitors : It has been utilized in preparing hydroxyphenylnaphthols as inhibitors for 17β-hydroxysteroid dehydrogenase Type 2, which is relevant in hormone regulation and cancer treatment .

- Aryl-Pyrimidines : The compound is also involved in synthesizing arylpyrimidines that can be used in various biological applications .

Material Science

Beyond pharmaceutical applications, boronic acids like this compound are explored for their potential uses in material science. Their ability to form stable complexes with polymers opens avenues for developing new materials with tailored properties .

Case Study 1: Synthesis of N-Arylated Compounds

A research study demonstrated the successful application of this compound in synthesizing N-arylated azoles via copper-catalyzed arylation. This method showcased improved yields when specific reaction conditions were optimized .

Case Study 2: Development of Anticancer Agents

Another study focused on using boronic acids for synthesizing compounds that inhibit specific enzymes involved in cancer progression. The research highlighted how modifying the boronic acid structure could enhance biological activity and selectivity towards target enzymes .

Wirkmechanismus

The mechanism of action of 2-Methoxycarbonyl-3-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

2-Methoxycarbonyl-3-methylphenylboronic acid can be compared with other boronic acids such as:

Phenylboronic Acid: Lacks the methoxycarbonyl and methyl groups, making it less sterically hindered and more reactive in certain reactions.

4-Methoxycarbonylphenylboronic Acid: Similar in structure but with the methoxycarbonyl group at the para position, affecting its reactivity and steric properties.

The unique positioning of the methoxycarbonyl and methyl groups in this compound provides distinct steric and electronic properties, making it particularly useful in specific synthetic applications .

Biologische Aktivität

2-Methoxycarbonyl-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of a methoxycarbonyl group and a methyl group attached to a phenyl ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in the design of inhibitors for enzymes that utilize these substrates.

Key Targets

- Proteins : The compound may target proteins involved in cellular signaling pathways, particularly those associated with cancer and metabolic disorders.

- Enzymes : It is hypothesized that this compound can inhibit specific enzymes, leading to alterations in metabolic pathways.

Biological Activity Studies

Recent studies have investigated the biological activity of boronic acids, including this compound, focusing on their enzyme inhibition properties and effects on cellular functions.

In Vitro Studies

- Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit serine proteases and carbonic anhydrases at micromolar concentrations.

- Cell Viability Assays : In cell culture studies, this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Cancer Research : A study evaluating the effects of boronic acids on cancer cell proliferation found that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) through apoptosis induction.

- Metabolic Disorders : Another investigation explored the role of this compound in modulating glucose metabolism in diabetic models, revealing promising results in improving insulin sensitivity.

Data Table: Biological Activity Overview

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. However, detailed toxicological assessments are necessary to evaluate its safety profile comprehensively.

Eigenschaften

IUPAC Name |

(2-methoxycarbonyl-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTAZWVTOISYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681863 | |

| Record name | [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-42-6 | |

| Record name | [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.